![molecular formula C21H17N3O B5546956 4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)
4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including structures similar to 4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol, often involves multi-step reactions that may include the formation of Mannich bases, utilization of secondary amines, and various condensation reactions. For instance, Havaldar and Patil (2008) described the synthesis of novel quinazolinyl-phenoxy-acetic acid derivatives through reactions involving formaldehyde and secondary amines, highlighting the complexity and versatility of synthesizing quinazoline compounds (Havaldar & Patil, 2008).
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular structures, characterized by their quinazoline core and various substituents that impact their physical and chemical properties. Studies involving spectral and theoretical analysis, such as IR, *H NMR, and mass spectra, play a crucial role in confirming the structures of these compounds. The research by Popov et al. (2015), which analyzed quinazolin-4-one and its metal complexes, provides insight into the structural diversity and complexity of quinazoline derivatives (Popov et al., 2015).
Chemical Reactions and Properties
Quinazoline derivatives are known for their reactivity and ability to undergo various chemical reactions. These reactions are essential for their synthesis and modification, leading to derivatives with potential biological activity. The synthesis and pharmacological investigation by Alagarsamy et al. (2002) illustrate the reactivity of quinazolin-4(3H)-ones, highlighting their potential as H1-receptor blockers (Alagarsamy et al., 2002).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The investigation of these properties requires detailed analysis and characterization techniques, as shown in the research on spectral and theoretical study of quinazoline derivatives by Popov et al. (2015) (Popov et al., 2015).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, such as their reactivity, stability, and interactions with biological targets, are key factors in their potential as pharmaceutical agents. Studies like that by Alagarsamy et al. (2002), which investigated the pharmacological potential of quinazolin-4(3H)-ones, contribute to our understanding of these properties and their implications for drug development (Alagarsamy et al., 2002).
科学的研究の応用
Herbicidal Activity
Research conducted by Aibibuli et al. (2012) explored the synthesis and herbicidal evaluation of quinazolinone derivatives, finding significant phytotoxicity against model plants. These compounds were identified as potential plant hormone inhibitors, with docking studies indicating a good fit with the hormone receptor TIR1, suggesting their application as lead hits for herbicidal activity Aibibuli et al., 2012.
Antioxidant and Cytotoxic Activities
Pele et al. (2022) developed polyphenolic derivatives of quinazolin-4(3H)-one, demonstrating significant antioxidant and cytotoxic activities against cancerous cell lines, while being highly compatible with normal cells. This research underscores the potential of quinazolinone derivatives in therapeutic applications, particularly in cancer treatment Pele et al., 2022.
EGFR Inhibition for Antitumor Treatment
Le et al. (2020) designed and synthesized quinazolinone derivatives to evaluate their antitumor activity. Certain compounds showed high antitumor activities against various cancer cell lines, with one compound notably inhibiting the EGFRwt-TK, indicating their potential in antitumor treatments Le et al., 2020.
Anticonvulsant Activity
A series of quinazolin-4-one derivatives synthesized by El-Helby and Wahab (2003) were evaluated for anticonvulsant activity, showing potent effects at low doses. This study contributes to the understanding of the anticonvulsant properties of quinazolinone derivatives El-Helby & Wahab, 2003.
Analgesic and Anti-inflammatory Agents
Alagarsamy et al. (2007) synthesized a variety of 3-(4-methyl phenyl)-2-substituted amino-3H-quinazolin-4-ones, which were investigated for their analgesic and anti-inflammatory activities. Compounds exhibited significant activity, showcasing the potential of quinazolinone derivatives in developing analgesic and anti-inflammatory drugs Alagarsamy et al., 2007.
作用機序
Safety and Hazards
特性
IUPAC Name |
4-methyl-2-[(2-phenylquinazolin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-11-12-19(25)18(13-14)23-21-16-9-5-6-10-17(16)22-20(24-21)15-7-3-2-4-8-15/h2-13,25H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNCNSHXXUBKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-2-[(2-phenylquinazolin-4-yl)amino]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)
![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)
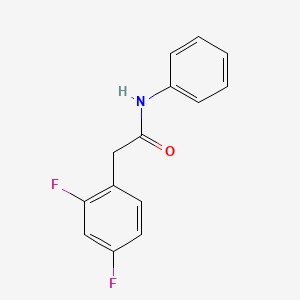
![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
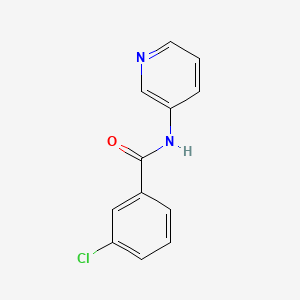
![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
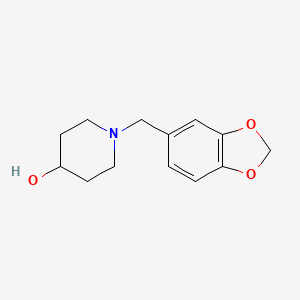
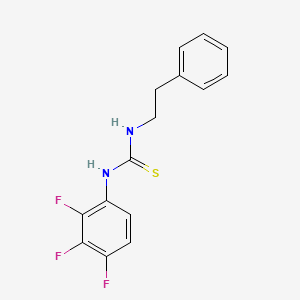
![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

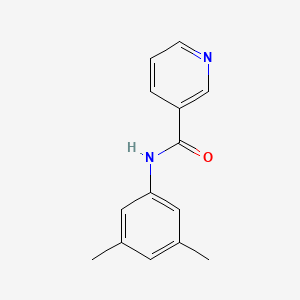
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)